4-chloro-N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]benzamide
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Overview
Description
4-chloro-N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a benzofuran ring, a chlorobenzoyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]benzamide typically involves the condensation of 4-chlorobenzoyl chloride with 2-amino-1-benzofuran-3-yl benzamide under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of automated reactors and continuous flow systems can improve the efficiency of the synthesis process. Additionally, industrial production may involve the use of solvents and reagents that are more cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro groups, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or benzofurans.
Scientific Research Applications
4-chloro-N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of 4-chloro-N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide
- 4-chloro-N-(4-methoxyphenyl)benzamide
- 2-chloro-N-[(4-chlorophenyl)carbamoyl]benzamide
Uniqueness
4-chloro-N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]benzamide is unique due to the presence of the benzofuran ring, which imparts distinct chemical and biological properties.
Biological Activity
4-chloro-N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer, anticonvulsant, and antimicrobial properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound's molecular formula is C27H24ClNO5 with a molecular weight of approximately 477.94 g/mol. Its structure features a benzofuran core substituted with a chlorobenzoyl and a benzamide moiety, which are critical for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives of benzofuran have shown significant cytotoxicity against various cancer cell lines.
- Case Study: A study evaluating the structure-activity relationship (SAR) of benzofuran-acetamide derivatives demonstrated that compounds with electron-withdrawing groups like chlorine exhibited enhanced antiproliferative activity against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for some derivatives were reported below 10 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
Compound | IC50 (µM) | Cell Line |
---|---|---|
This compound | <10 | MCF-7 |
Benzofuran derivative X | 5.6 | A549 |
Anticonvulsant Activity
The anticonvulsant properties of this compound were evaluated through various pharmacological assays.
- Findings: In a study assessing the anticonvulsant potency of benzofuran-acetamide derivatives, the compound demonstrated an ED50 ranging from 0.055 to 0.259 mmol/kg, which is comparable to established anticonvulsants like phenobarbital . The relative potency was noted to be significant, suggesting its potential as a therapeutic agent for seizure disorders.
Antimicrobial Activity
The antimicrobial efficacy of the compound was also investigated, revealing promising results against both Gram-positive and Gram-negative bacteria.
- Research Results: The minimum inhibitory concentration (MIC) values indicated that several derivatives exhibited antimicrobial activity comparable to standard antibiotics. For example, derivatives with chlorinated phenyl groups showed MIC values ranging from 46.9 µg/mL to 93.7 µg/mL against Staphylococcus aureus and Escherichia coli .
Microorganism | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 46.9 |
Escherichia coli | 93.7 |
The mechanisms underlying the biological activities of this compound involve multiple pathways:
- Anticancer Mechanism: The compound likely induces apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, which regulate cell survival .
- Anticonvulsant Mechanism: It may enhance GABAergic transmission or inhibit excitatory neurotransmission in the central nervous system, leading to reduced seizure activity .
- Antimicrobial Mechanism: The presence of electron-withdrawing groups enhances membrane permeability, allowing the compound to disrupt bacterial cell walls effectively .
Properties
IUPAC Name |
4-chloro-N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13Cl2NO3/c23-15-9-5-13(6-10-15)20(26)21-19(17-3-1-2-4-18(17)28-21)25-22(27)14-7-11-16(24)12-8-14/h1-12H,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUQRUSGPQTYYAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)C3=CC=C(C=C3)Cl)NC(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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